molecular formula C21H18N2O B12578311 6-(Anilinomethylidene)-4-methyl-2-[(E)-(phenylimino)methyl]cyclohexa-2,4-dien-1-one CAS No. 209905-69-1

6-(Anilinomethylidene)-4-methyl-2-[(E)-(phenylimino)methyl]cyclohexa-2,4-dien-1-one

Cat. No.: B12578311
CAS No.: 209905-69-1
M. Wt: 314.4 g/mol
InChI Key: QWLFKRSYCKAOHJ-UHFFFAOYSA-N
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Description

6-(Anilinomethylidene)-4-methyl-2-[(E)-(phenylimino)methyl]cyclohexa-2,4-dien-1-one is a complex organic compound with a unique structure that includes both aniline and phenyl groups attached to a cyclohexa-2,4-dien-1-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Anilinomethylidene)-4-methyl-2-[(E)-(phenylimino)methyl]cyclohexa-2,4-dien-1-one typically involves the condensation of aniline derivatives with cyclohexa-2,4-dien-1-one precursors. One common method involves the use of a base-catalyzed reaction where aniline is reacted with 4-methyl-2-[(E)-(phenylimino)methyl]cyclohexa-2,4-dien-1-one under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Anilinomethylidene)-4-methyl-2-[(E)-(phenylimino)methyl]cyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aniline and phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound, which can be further utilized in different applications.

Scientific Research Applications

6-(Anilinomethylidene)-4-methyl-2-[(E)-(phenylimino)methyl]cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 6-(Anilinomethylidene)-4-methyl-2-[(E)-(phenylimino)methyl]cyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Anilinomethylidene)-4-methyl-2-[(E)-(phenylimino)methyl]cyclohexa-2,4-dien-1-one is unique due to its specific combination of aniline and phenyl groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

209905-69-1

Molecular Formula

C21H18N2O

Molecular Weight

314.4 g/mol

IUPAC Name

4-methyl-2,6-bis(phenyliminomethyl)phenol

InChI

InChI=1S/C21H18N2O/c1-16-12-17(14-22-19-8-4-2-5-9-19)21(24)18(13-16)15-23-20-10-6-3-7-11-20/h2-15,24H,1H3

InChI Key

QWLFKRSYCKAOHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C=NC2=CC=CC=C2)O)C=NC3=CC=CC=C3

Origin of Product

United States

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